molecular formula C11H18N2O3 B12875748 (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate

(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate

Cat. No.: B12875748
M. Wt: 226.27 g/mol
InChI Key: RFHGZYUJTVQQCA-SECBINFHSA-N
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Description

(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of (S)-(+)-2-Amino-1-propanol as a starting material, which undergoes a series of reactions to introduce the tert-butyl and pyrrole groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butyl and pyrrole groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable for studying stereochemistry and developing enantioselective processes.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]pyrrole-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-13)9(12)7-14/h4-6,9,14H,7,12H2,1-3H3/t9-/m1/s1

InChI Key

RFHGZYUJTVQQCA-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C(CO)N

Origin of Product

United States

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